4-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether
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Overview
Description
4-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 4-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves several steps:
Cyclization Reaction: The synthesis typically starts with the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions.
Substitution Reaction: The intermediate product undergoes substitution reactions with various reagents to introduce the cyclohexyl and methoxyphenyl groups.
Purification: The final product is purified using techniques such as column chromatography to obtain a high yield of the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
4-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and reflux conditions for several hours . Major products formed from these reactions include various substituted triazolothiadiazoles with potential pharmacological activities .
Scientific Research Applications
4-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves its interaction with specific molecular targets:
DNA Repair Pathways: The compound inhibits DNA repair enzymes such as PARP-1, leading to the accumulation of DNA damage in cancer cells.
Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase, thereby inhibiting the proliferation of cancer cells.
Apoptosis Induction: The compound upregulates pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes like Bcl2, leading to programmed cell death.
Comparison with Similar Compounds
4-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether can be compared with other similar compounds:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different fusion pattern of the triazole and thiadiazine rings, resulting in distinct biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another class of isomers with unique pharmacological profiles.
The uniqueness of this compound lies in its specific substituents, which contribute to its potent anticancer activity and ability to inhibit DNA repair enzymes .
Properties
CAS No. |
577765-51-6 |
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Molecular Formula |
C16H18N4OS |
Molecular Weight |
314.4g/mol |
IUPAC Name |
3-cyclohexyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18N4OS/c1-21-13-9-7-12(8-10-13)15-19-20-14(17-18-16(20)22-15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 |
InChI Key |
FXWUMDFZEJMRCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCCC4 |
Origin of Product |
United States |
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